Panasenoside

Descripción general

Descripción

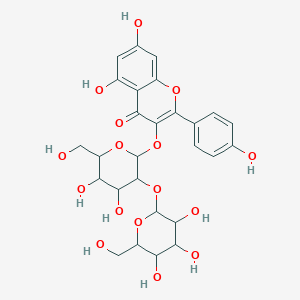

Panasenosido es un glucósido de flavonoides que se encuentra principalmente en las hojas de las plantas de ginseng, particularmente en el Panax ginseng. Es conocido por sus diversas actividades farmacológicas, que incluyen efectos antioxidantes, antibacterianos y neuroprotectores . El Panasenosido se identifica químicamente como kaempferol 3-O-glucosil-(1-2)-galactósido .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Panasenosido se puede sintetizar mediante la glucosidación del kaempferol. El proceso implica la reacción del kaempferol con glucosa y galactosa bajo condiciones específicas para formar el enlace glucósido. La reacción típicamente requiere la presencia de un catalizador y se lleva a cabo en un solvente orgánico .

Métodos de Producción Industrial: La producción industrial de panasenosido a menudo implica la extracción de las hojas de ginseng. Las hojas se someten a procesos como secado, molienda y extracción con solventes. El extracto se purifica luego utilizando técnicas cromatográficas para aislar el panasenosido .

Tipos de Reacciones:

Oxidación: El Panasenosido puede sufrir reacciones de oxidación, lo que lleva a la formación de diversos derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el panasenosido en sus formas reducidas, alterando sus propiedades farmacológicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como los cloruros de acilo y los haluros de alquilo.

Principales Productos Formados:

Oxidación: Derivados oxidados de panasenosido.

Reducción: Formas reducidas de panasenosido.

Sustitución: Diversos derivados sustituidos según los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Studies

Panasenoside has been investigated for its pharmacological activities, including:

- Antioxidant Properties : Studies have shown that this compound exhibits strong antioxidant activity, which can help mitigate oxidative stress in cells and tissues .

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways .

- Neuroprotective Effects : The compound has demonstrated potential in protecting neuronal cells from damage, making it a candidate for treating neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound diffuses rapidly into major organs after administration. For instance, a study involving Sprague-Dawley rats showed significant tissue distribution, with peak concentrations observed in the liver and kidneys shortly after intravenous administration . The pharmacokinetic profile indicates that the area under the curve (AUC) values are dose-dependent, suggesting varying bioavailability at different dosages.

Cellular Mechanisms

This compound is involved in various cellular signaling pathways:

- α-Glucosidase Inhibition : This compound exhibits inhibitory activity against α-glucosidase, which is crucial for carbohydrate metabolism. This property may contribute to its potential anti-diabetic effects .

- Cell Signaling : Investigations into cellular signaling pathways have shown that this compound can modulate key pathways involved in inflammation and cell survival .

Health Supplements and Functional Foods

Due to its bioactive properties, this compound is increasingly utilized in the development of health supplements and functional foods. It is incorporated into products aimed at enhancing immune function and overall health .

Cosmetic Industry

The antioxidant and anti-inflammatory properties of this compound make it a valuable ingredient in cosmetic formulations aimed at skin health and rejuvenation .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of this compound demonstrated that it effectively scavenges free radicals in vitro. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, rats treated with this compound exhibited improved cognitive function and reduced neuronal loss compared to untreated groups. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.

Mecanismo De Acción

El Panasenosido ejerce sus efectos a través de múltiples mecanismos:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo en las células.

Inhibición enzimática: Inhibe enzimas como la α-glucosidasa, que participa en el metabolismo de los carbohidratos.

Señalización celular: Modula diversas vías de señalización, incluidas las relacionadas con la inflamación y la apoptosis.

Compuestos Similares:

Kaempferol: La forma aglicona del panasenosido, conocido por sus propiedades antioxidantes y antiinflamatorias.

Quercetina: Otro glucósido de flavonoides con actividades farmacológicas similares.

Rutina: Un glucósido de quercetina, también conocido por sus efectos antioxidantes y antiinflamatorios

Singularidad del Panasenosido: El Panasenosido es único debido a su patrón de glucosidación específico, que le confiere propiedades farmacológicas distintas. Su presencia en las hojas de ginseng y su papel en la medicina tradicional resaltan aún más su singularidad en comparación con otros flavonoides .

Comparación Con Compuestos Similares

Kaempferol: The aglycone form of panasenoside, known for its antioxidant and anti-inflammatory properties.

Quercetin: Another flavonoid glycoside with similar pharmacological activities.

Rutin: A glycoside of quercetin, also known for its antioxidant and anti-inflammatory effects

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern, which imparts distinct pharmacological properties. Its presence in ginseng leaves and its role in traditional medicine further highlight its uniqueness compared to other flavonoids .

Actividad Biológica

Panasenoside, a bioactive compound derived from the American ginseng species Panax quinquefolius, is classified as a ginsenoside. It possesses a complex structure characterized by sugar moieties attached to a dammarane skeleton. This compound has attracted significant interest due to its potential health benefits, particularly its anti-inflammatory and antioxidant properties. This article explores the biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

This compound can undergo hydrolysis and microbial metabolism, leading to the formation of simpler ginsenosides such as Rg3 and Rk1, which exhibit enhanced bioactivity. The stability and pharmacokinetics of this compound have been studied extensively, revealing that it is rapidly distributed in major organs, particularly the liver, kidneys, lungs, and spleen .

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₅₃O₁₃ |

| Molecular Weight | 513.76 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under specific conditions |

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can reduce reactive oxygen species (ROS) production in human cells, thereby promoting cell survival and reducing oxidative stress . The antioxidant activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes. For instance, it has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), which are key mediators in inflammatory pathways . This suggests its potential therapeutic role in conditions characterized by chronic inflammation.

Enzyme Inhibition

This compound has demonstrated inhibitory effects on various enzymes relevant to metabolic disorders:

- α-Glucosidase Inhibition : In vitro studies indicate that this compound can inhibit α-glucosidase activity, which is crucial for managing postprandial blood glucose levels. This property suggests potential benefits for diabetes management .

- Pancreatic Lipase Inhibition : It also inhibits pancreatic lipase, an enzyme involved in fat digestion, which could aid in weight management and obesity prevention .

Pharmacokinetics

A pharmacokinetic study conducted in rats revealed that this compound has a half-life of approximately 3.2 to 4.6 hours depending on the dosage. The compound displays rapid clearance from the bloodstream with significant accumulation in the liver . This distribution pattern highlights the liver's role in the metabolism of this compound.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life (t₁/₂) | 3.2 - 4.6 hours |

| Clearance (CL) | 10.0 - 21.4 L/h/kg |

| Maximum Concentration (Cmax) | 404.9 ng/mL |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Diabetes Management : A study involving diabetic rats demonstrated that administration of this compound significantly lowered blood glucose levels compared to control groups, suggesting its potential as an adjunct therapy for diabetes .

- Anti-cancer Properties : Preliminary investigations indicate that this compound may inhibit tumor growth in vitro by inducing apoptosis in cancer cells. Further studies are needed to explore its efficacy in clinical settings .

- Neuroprotective Effects : Research has suggested that this compound may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18+,20+,21+,22-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZDFKLGDGSGEO-PABQPRPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317852 | |

| Record name | Panasenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31512-06-8 | |

| Record name | Panasenoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31512-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panasenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.